1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
Description
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a halogenated arylpropanone derivative characterized by a trifluoromethylthio (-SCF₃) group at the 2-position and an amino (-NH₂) group at the 3-position of the phenyl ring. The chlorine atom at the 1-position of the propanone chain enhances electrophilicity, making the compound reactive toward nucleophilic substitution.
Properties
Molecular Formula |
C10H9ClF3NOS |
|---|---|
Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(16)8(11)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-4,8H,15H2,1H3 |
InChI Key |
HHPVPCUNDYNDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Route 2: Direct Amination of Preformed Ketone
This approach prioritizes early introduction of the chloropropanone group:
- Friedel-Crafts Acylation : React 2-mercaptophenyl chloride with chloroacetyl chloride (AlCl₃, 0°C) to form 1-(2-mercaptophenyl)-1-chloropropan-2-one .
- Trifluoromethylation : Treat with CF₃Br and a radical initiator (AIBN, 80°C) to install the -SCF₃ group.
- Amination : Oxidative amination using NH₃·H₂O and H₂O₂ in methanol (50°C, 6 hours).
Key Data :
| Step | Yield | Challenges |
|---|---|---|
| Acylation | 81% | Regioselectivity controlled by AlCl₃ |
| Trifluoromethylation | 58% | Competing disulfide formation |
| Amination | 67% | Requires strict pH control |
Industrial-Scale Optimization
Reaction Condition Tuning
- Temperature Control : Lower temperatures (0–10°C) during acylation minimize polysubstitution.
- Catalyst Screening : ZnCl₂ outperforms AlCl₃ in reducing tar formation (yield increase from 75% to 83%).
- Solvent Systems : Switching from dichloromethane to 1,2-dichloroethane improves solubility of intermediates by 22%.
Purification Strategies
- Crystallization : Recrystallization from ethyl acetate/hexane (1:3) achieves 99.5% purity.
- Chromatography : Silica gel chromatography (hexane:acetone = 4:1) resolves regioisomeric impurities.
Spectroscopic Characterization
Critical analytical data for validation:
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.85 (d, J=8.5 Hz, Ar-H), δ 4.21 (s, NH₂), δ 3.98 (q, CH₂Cl) |
| ¹³C NMR | δ 195.2 (C=O), δ 142.1 (C-SCF₃), δ 121.5 (q, J=320 Hz, CF₃) |
| IR | 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (C-N), 1120 cm⁻¹ (C-S) |
| MS | [M+H]⁺ at m/z 284.03 (calc. 283.70) |
Challenges and Mitigation Strategies
- Trifluoromethylthio Instability : The -SCF₃ group is prone to hydrolysis under acidic conditions. Mitigation: Conduct reactions under inert atmosphere with molecular sieves.
- Amino Group Reactivity : Unprotected amines may undergo undesired acylation. Solution: Use Boc-protected intermediates during early steps.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 47% | 32% |
| Purity | 99.2% | 98.5% |
| Scalability | High (batch) | Moderate (continuous flow) |
| Cost | $$$ | $$ |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the chloropropanone moiety undergoes nucleophilic substitution (SN1/SN2) with various nucleophiles. Key examples include:
-
Mechanistic Insight : The trifluoromethylthio group’s electron-withdrawing effect stabilizes transition states during SN2 reactions, enhancing reaction rates.
-
Kinetic Data : In batch reactions, substitution with diethylamine at 80°C achieved 75% yield in 60 min .
Condensation Reactions
The amino and carbonyl groups enable condensation with aldehydes, ketones, or hydrazines:
Example : Reaction with hydrazine forms a hydrazone intermediate, which cyclizes to yield quinazoline derivatives.
-
Conditions : Ethanol, reflux (8h).
-
Application : These derivatives show potential as kinase inhibitors in medicinal chemistry.
Oxidation Reactions
The ketone group is oxidized to a carboxylic acid under strong oxidizing conditions:
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 3-Amino-2-(trifluoromethylthio)benzoic acid | H₂SO₄, 100°C, 6h | 58% | |
| CrO₃ | Same as above | Acetone, RT, 24h | 63% |
-
Mechanism : Oxidation proceeds via enolate formation, followed by cleavage of the C–C bond adjacent to the carbonyl.
Aminolysis and Acylation
The amino group participates in aminolysis and acylation reactions:
-
Aminolysis : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
-
Conditions : Pyridine, 0°C → RT.
-
Yield : ~82% for acetyl derivatives.
-
-
Acylation : The ketone group reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols.
Electrophilic Aromatic Substitution
The aromatic ring undergoes substitution at the para position to the amino group due to its activating nature:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Nitro-substituted derivative | 0–5°C, 3h | 45% | |
| Br₂ (Fe catalyst) | Bromo-substituted analog | DCM, RT, 12h | 68% |
Comparative Reactivity of Structural Analogs
The trifluoromethylthio group significantly alters reactivity compared to analogs:
| Compound | Reactivity with OH⁻ | Oxidation Rate (KMnO₄) | Nucleophilic Aromatic Substitution |
|---|---|---|---|
| 1-(3-Amino-2-methylphenyl)-1-chloropropan-2-one | Slow (SN1 dominant) | 34% yield | Low (methyl is electron-donating) |
| 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one | Fast (SN2 dominant) | 58% yield | High (trifluoromethylthio is electron-withdrawing) |
Data compiled from
Scientific Research Applications
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is an organic compound with a molecular formula of and a molecular weight of 283.70 g/mol . It is characterized by an amino group, a trifluoromethylthio group, and a chloropropanone moiety. The presence of the trifluoromethylthio group enhances its chemical properties, making it a compound of interest in various fields, including medicinal chemistry and materials science.
Potential Biological Activities
Research indicates that this compound exhibits potential biological activities. The amino group can interact with various biological macromolecules, potentially influencing enzyme activity and receptor interactions. Studies suggest that such compounds may have applications in drug discovery, particularly as leads for developing therapeutic agents targeting specific diseases. Interaction studies have shown that this compound can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. The trifluoromethylthio group may enhance binding affinity due to its electronegative nature, influencing the compound's biological activity.
Applications
This compound has several notable applications:
- Medicinal Chemistry: Serves as a building block in synthesizing various pharmaceutical compounds.
- Materials Science: Useful in creating specialized materials with unique properties.
- Drug Discovery: Acts as a lead compound for developing new therapeutic agents.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Amino-2-methylphenyl)-1-chloropropan-2-one | Contains a methyl group instead of trifluoromethylthio | Different reactivity due to less electronegative substituent |
| 1-(3-Amino-2-fluorophenyl)-1-chloropropan-2-one | Contains a fluorine atom | Variations in chemical behavior and potential biological activity |
| 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one | Contains a bromine atom | Alters reactivity patterns compared to chlorine |
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with target molecules, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Positional Isomerism: The amino group’s position (3- vs. 4-) significantly alters electronic and steric properties.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
*Extrapolated from analogues.
Key Observations :
- The trifluoromethylthio group increases density (~1.6 g/cm³) compared to non-fluorinated analogues.
- Amino groups lower pKa values (~2.9–3.0), enhancing solubility in acidic environments .
Key Observations :
- Friedel-Crafts acylation is a common route for arylpropanones but may require optimization for sterically hindered substrates like the target compound .
Key Observations :
- The amino and trifluoromethylthio groups in the target compound may synergize to enhance DNA-binding affinity, similar to cationic thiadiazoles .
- α,β-unsaturated ketones (e.g., ) exhibit distinct mechanisms (e.g., radical scavenging) compared to saturated ketones like the target compound.
Biological Activity
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by its unique structural features, including an amino group, a trifluoromethylthio group, and a chloropropanone moiety. Its molecular formula is C10H9ClF3NOS, and it has a molecular weight of approximately 283.70 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The presence of the trifluoromethylthio group significantly influences the compound's chemical properties, enhancing its lipophilicity and potentially affecting its interactions with biological macromolecules. The amino group allows for the formation of hydrogen bonds, which is critical for binding interactions with various enzymes and receptors.
Research indicates that this compound can interact with target proteins through hydrogen bonding and hydrophobic interactions. These interactions are essential for understanding its mechanism of action and therapeutic potential. The electronegative nature of the trifluoromethylthio group may enhance binding affinity, influencing biological activity.
Potential Therapeutic Applications
The compound has shown promise in several areas:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
- Enzyme Inhibition : The compound's ability to bind to enzymes could be leveraged in drug design, particularly for conditions where enzyme modulation is beneficial.
- Cancer Research : Due to its structural similarities with known anticancer agents, it may have potential applications in oncology.
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs of this compound and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Amino-2-methylphenyl)-1-chloropropan-2-one | Contains a methyl group instead of trifluoromethylthio | Different reactivity due to less electronegative substituent |
| 1-(3-Amino-2-fluorophenyl)-1-chloropropan-2-one | Contains a fluorine atom | Variations in chemical behavior and potential biological activity |
| 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one | Contains a bromine atom | Alters reactivity patterns compared to chlorine |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In vitro Studies : Research has demonstrated that this compound exhibits significant inhibition of specific enzymes involved in metabolic pathways. Such findings highlight its potential as a lead compound for drug development targeting metabolic disorders.
- Cell Line Experiments : In cellular models, the compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential role as an anticancer agent. Further investigation into its selectivity and mechanism of action is warranted.
- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption characteristics, which could enhance its therapeutic efficacy when developed into a pharmaceutical formulation.
Q & A
Q. What are the established synthetic routes for 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. A common approach includes:
- Step 1 : Introduction of the trifluoromethylthio group via nucleophilic substitution using reagents like trifluoromethylthiolate under anhydrous conditions.
- Step 2 : Chlorination at the ketone position using chlorinating agents (e.g., SOCl₂ or PCl₃) in aprotic solvents.
- Step 3 : Amination at the 3-position via catalytic hydrogenation or Buchwald-Hartwig coupling . Optimization strategies include adjusting reaction temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd/C for amination). Purification often employs column chromatography or recrystallization .
Q. What spectroscopic and crystallographic methods are critical for structural validation of this compound?
- NMR : H and F NMR confirm the presence of the trifluoromethylthio group (δ ~40–45 ppm for F) and chloroketone moiety (δ 4.5–5.5 ppm for H adjacent to Cl).
- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry, particularly the spatial arrangement of the trifluoromethylthio and amino groups .
- MS/HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₁₀H₈ClF₃NOS, MW 294.69) and isotopic patterns .
Advanced Research Questions
Q. How does the trifluoromethylthio group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
The -SCF₃ group is a strong electron-withdrawing moiety that:
- Reduces electron density on the aromatic ring, directing electrophilic substitution to the amino group.
- Enhances stability against oxidation due to the C-F bond’s strength. Computational studies (DFT) reveal its role in lowering LUMO energy, facilitating nucleophilic attacks . Experimental validation involves Hammett substituent constants (σₚ ≈ 0.88) and reaction kinetics with Grignard reagents .
Q. What strategies resolve contradictions in reported biological activity data, such as enzyme inhibition variability?
Discrepancies may arise from:
- Solubility differences : Use co-solvents (e.g., DMSO/PBS mixtures) to maintain compound stability in bioassays.
- Enzyme isoform specificity : Conduct selectivity screens using recombinant enzymes (e.g., CYP450 isoforms) .
- Control experiments : Include positive controls (e.g., known inhibitors) and validate via isothermal titration calorimetry (ITC) to confirm binding affinities .
Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to model interactions with active sites (e.g., kinase domains). The trifluoromethylthio group shows hydrophobic interactions with nonpolar residues.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds between the amino group and Asp/Glu residues .
- AIM theory : Evaluates electron density topology at bond critical points to predict reaction pathways .
Methodological Considerations
Q. What chromatographic techniques are optimal for purity analysis, especially for scale-up batches?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for chlorine absorption.
- GC-MS : Ideal for detecting volatile byproducts (e.g., residual chlorinated solvents).
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ (<1 ppm) .
Q. How does the amino group’s position (meta vs. para) affect the compound’s physicochemical properties?
- Meta-substitution : Increases steric hindrance, reducing aggregation in aqueous solutions (confirmed by dynamic light scattering).
- Para-substitution : Enhances π-π stacking but may reduce solubility. Comparative studies via logP measurements (e.g., shake-flask method) show meta-amino derivatives have lower logP (~2.1 vs. 2.8) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
